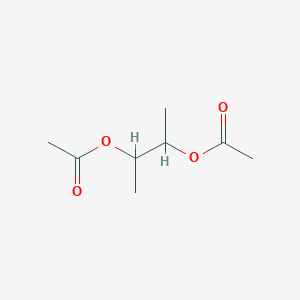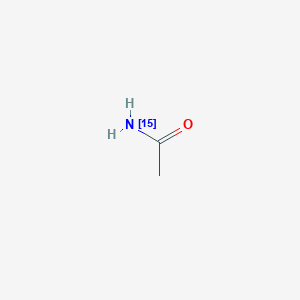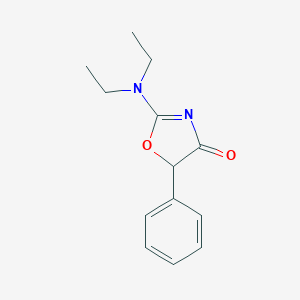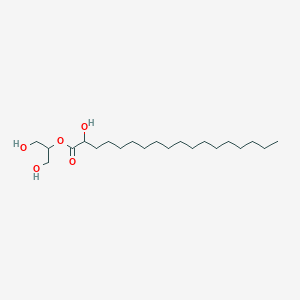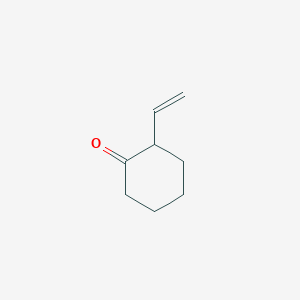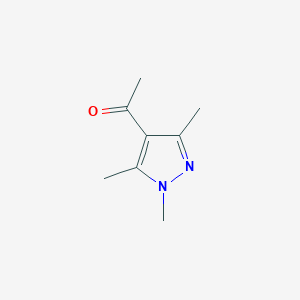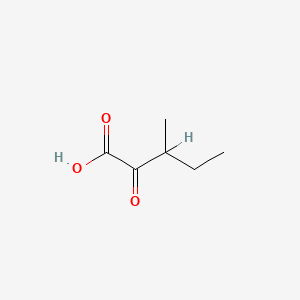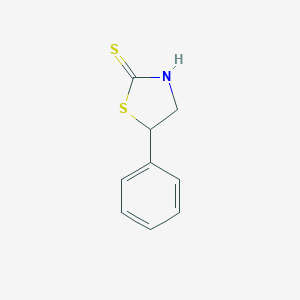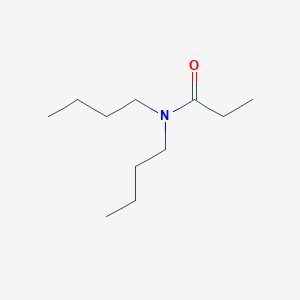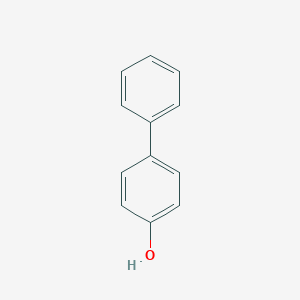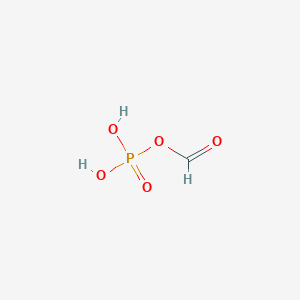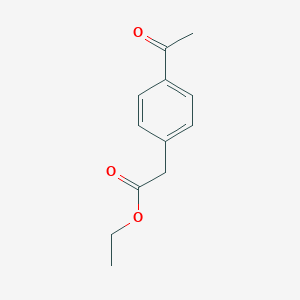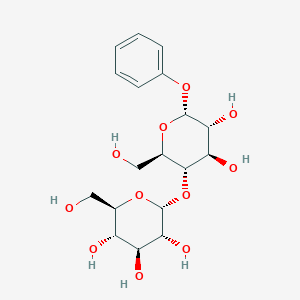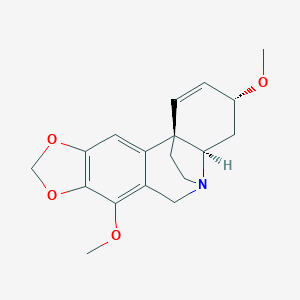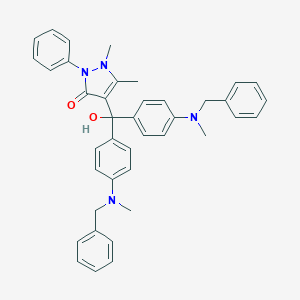
Chromopyrazole II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromopyrazole II is a heterocyclic organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in scientific research. It is a member of the pyrazole family of compounds and has been extensively studied for its various biological and pharmacological activities.
Mécanisme D'action
The mechanism of action of Chromopyrazole II is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in disease progression. It has been shown to inhibit the activity of histone deacetylases, which play a crucial role in gene expression and cell growth. It also inhibits the activity of protein kinases, which are involved in various cellular processes, including cell division and differentiation.
Effets Biochimiques Et Physiologiques
Chromopyrazole II has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. It has also been shown to modulate the immune system and regulate the expression of various genes involved in disease progression. The compound has been investigated for its potential to improve cognitive function and memory, reduce inflammation, and prevent oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Chromopyrazole II has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and low toxicity. However, the compound has some limitations, including its low solubility in water and limited stability under certain conditions. These limitations can be overcome by using appropriate solvents and storage conditions.
Orientations Futures
There are several future directions for research on Chromopyrazole II, including investigating its potential as a therapeutic agent for various diseases, exploring its mechanism of action, and optimizing its synthesis method. The compound can also be modified to enhance its biological and pharmacological activities and improve its solubility and stability. Further studies are needed to fully understand the potential of Chromopyrazole II for scientific research and its applications in medicine and other fields.
Méthodes De Synthèse
The synthesis of Chromopyrazole II involves the reaction of 3,5-dimethylpyrazole with chromene-2-carbaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product. The synthesis method has been optimized to produce Chromopyrazole II in high yields and purity, making it suitable for various applications in scientific research.
Applications De Recherche Scientifique
Chromopyrazole II has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a wide range of biological and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The compound has also been investigated for its potential as a therapeutic agent for various diseases, including Alzheimer's, Parkinson's, and Huntington's diseases.
Propriétés
Numéro CAS |
1433-79-0 |
|---|---|
Nom du produit |
Chromopyrazole II |
Formule moléculaire |
C40H40N4O2 |
Poids moléculaire |
608.8 g/mol |
Nom IUPAC |
4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C40H40N4O2/c1-30-38(39(45)44(43(30)4)37-18-12-7-13-19-37)40(46,33-20-24-35(25-21-33)41(2)28-31-14-8-5-9-15-31)34-22-26-36(27-23-34)42(3)29-32-16-10-6-11-17-32/h5-27,46H,28-29H2,1-4H3 |
Clé InChI |
BWNUYVGJRXKHPE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)N(C)CC4=CC=CC=C4)(C5=CC=C(C=C5)N(C)CC6=CC=CC=C6)O |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)N(C)CC4=CC=CC=C4)(C5=CC=C(C=C5)N(C)CC6=CC=CC=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



